molecular formula C35H58N8O9 B1676113 Mdl 28564 CAS No. 127370-75-6

Mdl 28564

Numéro de catalogue: B1676113
Numéro CAS: 127370-75-6
Poids moléculaire: 734.9 g/mol
Clé InChI: MSFGGIBCDOMZFX-CJQGIMJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mdl 28564 is a neurologically active peptide derived from the pre-protachykinin gene. This compound is known for its excitatory effects on mammalian nervous systems and its role in inflammatory and pain responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mdl 28564 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The psi(CH2NH) bond is introduced using specific reagents and conditions that facilitate the formation of this non-natural bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s quality .

Analyse Des Réactions Chimiques

Types of Reactions

Mdl 28564 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-activity relationships and receptor interactions .

Applications De Recherche Scientifique

Scientific Research Applications

In biological research, Mdl 28564 is instrumental in investigating neurokinin receptors' roles in various physiological processes. It has been used to study the effects of neurokinin receptor agonists on gastrointestinal motility, highlighting its potential for understanding gut-brain interactions.

Case Study: Gastrointestinal Motility

A study demonstrated that this compound acts as a full agonist at NK2 receptors in both the ileum and colon, with effective concentration (EC50) values indicating its potency in stimulating contractions . This property is significant for developing treatments for gastrointestinal disorders.

Medicine

The therapeutic potential of this compound extends to pain management and inflammatory diseases. Research indicates that this compound could be beneficial in developing analgesics targeting neurokinin receptors.

Table 2: Therapeutic Studies Involving this compound

Study FocusFindings
Pain ManagementDemonstrated efficacy in reducing pain responses in animal models.
Inflammatory DiseasesShowed potential to modulate inflammatory pathways effectively.

Industry

In the pharmaceutical industry, this compound is used to develop peptide-based drugs and diagnostic tools. Its synthesis through solid-phase peptide synthesis (SPPS) allows for large-scale production while maintaining high purity levels through rigorous purification methods like high-performance liquid chromatography (HPLC).

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Mdl 28564 is unique due to the presence of the psi(CH2NH) bond, which imparts resistance to enzymatic degradation and alters its receptor binding properties. This makes it a valuable tool for studying neurokinin receptor interactions and developing peptide-based therapeutics .

Activité Biologique

MDL 28564, a pseudopeptide derivative of neurokinin A (NKA), has garnered significant attention due to its selective biological activity, particularly as an agonist for tachykinin NK2 receptors. This article examines the biological activity of this compound through various studies, highlighting its pharmacological effects, receptor interactions, and potential therapeutic applications.

This compound is characterized by its high selectivity for NK2 receptors, which are involved in various physiological processes including smooth muscle contraction and pain modulation. The compound exhibits full agonistic activity at NK2 receptors, demonstrated by its effective concentration (EC50) values in different biological preparations. Notably, the EC50 values for this compound were found to be 474 nM in the guinea pig ileum and 55 nM in the proximal colon, indicating a strong efficacy in these tissues .

Pharmacological Characterization

The pharmacological profile of this compound has been extensively studied across different experimental setups. The following table summarizes key findings from various studies:

Study Preparation EC50 (nM) Receptor Type Effect
Maggi et al. (1994)Guinea pig ileum474NK2Full agonist
Maggi et al. (1994)Proximal colon55NK2Full agonist
Price et al. (1992)Human ileumNot specifiedNK2Mediated contraction
Price et al. (1992)Isolated gallbladderNot specifiedNK2Agonistic effect

Case Studies and Experimental Findings

  • Smooth Muscle Contraction : In studies involving isolated guinea pig tissues, this compound was shown to induce significant contractions in both the ileum and proximal colon. This effect was attributed to its action on NK2 receptors, which play a crucial role in mediating smooth muscle responses .
  • Neuromedin L Effects : Another study explored the effects of neuromedin L on isolated guinea pig gallbladders, where this compound demonstrated agonistic properties approaching 58% of that observed with NKA. This suggests that this compound may have broader implications in gastrointestinal physiology .
  • Receptor Selectivity : Research has confirmed that this compound selectively activates NK2 receptors without significantly affecting NK1 receptors, making it a valuable tool for studying tachykinin receptor subtypes and their physiological roles
    9
    .

Potential Therapeutic Applications

Due to its selective action on NK2 receptors, this compound holds potential for therapeutic applications in conditions where modulation of these receptors may be beneficial, such as:

  • Gastrointestinal Disorders : Its ability to induce smooth muscle contraction suggests potential use in treating motility disorders.
  • Pain Management : Given the role of tachykinins in pain pathways, this compound could serve as a lead compound for developing analgesics targeting NK2 receptors.

Propriétés

IUPAC Name

3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZNYVOVYOCFLQ-OMEOHEAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925868
Record name 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127370-75-6
Record name Mdl 28564
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127370756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdl 28564
Reactant of Route 2
Reactant of Route 2
Mdl 28564
Reactant of Route 3
Reactant of Route 3
Mdl 28564
Reactant of Route 4
Reactant of Route 4
Mdl 28564
Reactant of Route 5
Mdl 28564
Reactant of Route 6
Reactant of Route 6
Mdl 28564

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.